

IARC classification of Dibenzo[a,h]anthracene carcinogenicity

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Compound of Interest

Compound Name: **DIBENZ(a,h)ANTHRACENE**

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An In-Depth Technical Guide to the IARC Classification of Dibenzo[a,h]anthracene Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzo[a,h]anthracene is a pentacyclic polycyclic aromatic hydrocarbon (PAH) resulting from the incomplete combustion of organic materials. It is considered a potent carcinogen. The International Agency for Research on Cancer (IARC) has classified Dibenzo[a,h]anthracene in Group 2A, "probably carcinogenic to humans".^[1] This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong, consistent mechanistic evidence, in the absence of adequate epidemiological data on human cancer.^{[2][3]} This guide provides a detailed overview of the toxicological data, experimental protocols, and mechanistic pathways that form the basis of this classification.

IARC Carcinogenicity Classification

The IARC monograph program critically reviews and evaluates evidence on the carcinogenicity of various agents. The classification for Dibenzo[a,h]anthracene is as follows:

- Group 2A - Probably carcinogenic to humans: This category is used when there is limited evidence of carcinogenicity in humans and sufficient evidence of carcinogenicity in experimental animals. It can also be used when there is inadequate evidence in humans but

sufficient evidence in animals, supported by strong evidence that the agent acts through a relevant mechanism of carcinogenicity.[\[1\]](#) For Dibenzo[a,h]anthracene, the overall evaluation was upgraded to Group 2A based on compelling mechanistic data.[\[1\]](#)

Evidence for Carcinogenicity

Human Carcinogenicity Data

There are no epidemiological studies or case reports available that specifically evaluate the carcinogenic risk of isolated Dibenzo[a,h]anthracene exposure to humans.[\[2\]](#) Human exposure is known to occur from environmental sources such as tobacco smoke, polluted air, and contaminated food and water, where it exists as part of a complex mixture of PAHs.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Animal Carcinogenicity Data

There is sufficient evidence for the carcinogenicity of Dibenzo[a,h]anthracene in multiple species of experimental animals across various routes of administration.[\[2\]](#) It has demonstrated both local and systemic carcinogenic effects.

- Dermal Application: Produced skin papillomas and carcinomas in mice.[\[3\]](#)
- Subcutaneous Injection: Induced sarcomas and fibrosarcomas at the site of injection in mice and rats.[\[3\]](#)[\[5\]](#)
- Oral Administration: Caused forestomach tumors (squamous cell papillomas and carcinomas) in mice.[\[6\]](#)
- Intraperitoneal & Intratracheal Injection: Led to lung adenomas in mice and lung tumors in hamsters.[\[3\]](#)[\[6\]](#)

Quantitative Carcinogenicity Data

The following tables summarize key quantitative data from animal bioassays that establish the carcinogenic potential of Dibenzo[a,h]anthracene.

Table 1: Subcutaneous Injection Carcinogenicity in Different Mouse Strains

Mouse Strain	Dose (s.c.)	Vehicle	Observation Period	Tumor Incidence (%)	Tumor Type	Reference
C3H/HeJ	150 µg	Trioctanoin	9 months	80%	Subcutaneous Sarcoma	[5]
C57BL/6J	150 µg	Trioctanoin	9 months	53%	Subcutaneous Sarcoma	[5]
AKR/J	150 µg	Trioctanoin	9 months	< 2%	Subcutaneous Sarcoma	[5]

| DBA/2J | 150 µg | Trioctanoin | 9 months | < 2% | Subcutaneous Sarcoma |[\[5\]](#) |

Table 2: Carcinogenicity via Different Exposure Routes

Species/Strain	Route	Dosing Regimen	Main Tumor Types	Reference
Mouse (Swiss)	Skin Painting	0.01% solution in acetone, 2x/week	Skin Papilloma, Carcinoma	[3]
Mouse (Newborn)	Intraperitoneal	Total dose of 56 µg	Lung Adenomas, Liver Adenomas	[6]
Rat (Sprague-Dawley)	Subcutaneous	1 µmol, 3x/week for 20 doses	Sarcomas (100% incidence by 33 wks)	

| Hamster | Intratracheal | 0.5 mg, weekly for 12 weeks | Lung Tumors |[\[6\]](#) |

Mechanistic and Other Relevant Data

Strong mechanistic evidence is a cornerstone of the IARC Group 2A classification for Dibenzo[a,h]anthracene. The compound is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects.

Metabolic Activation and Genotoxicity

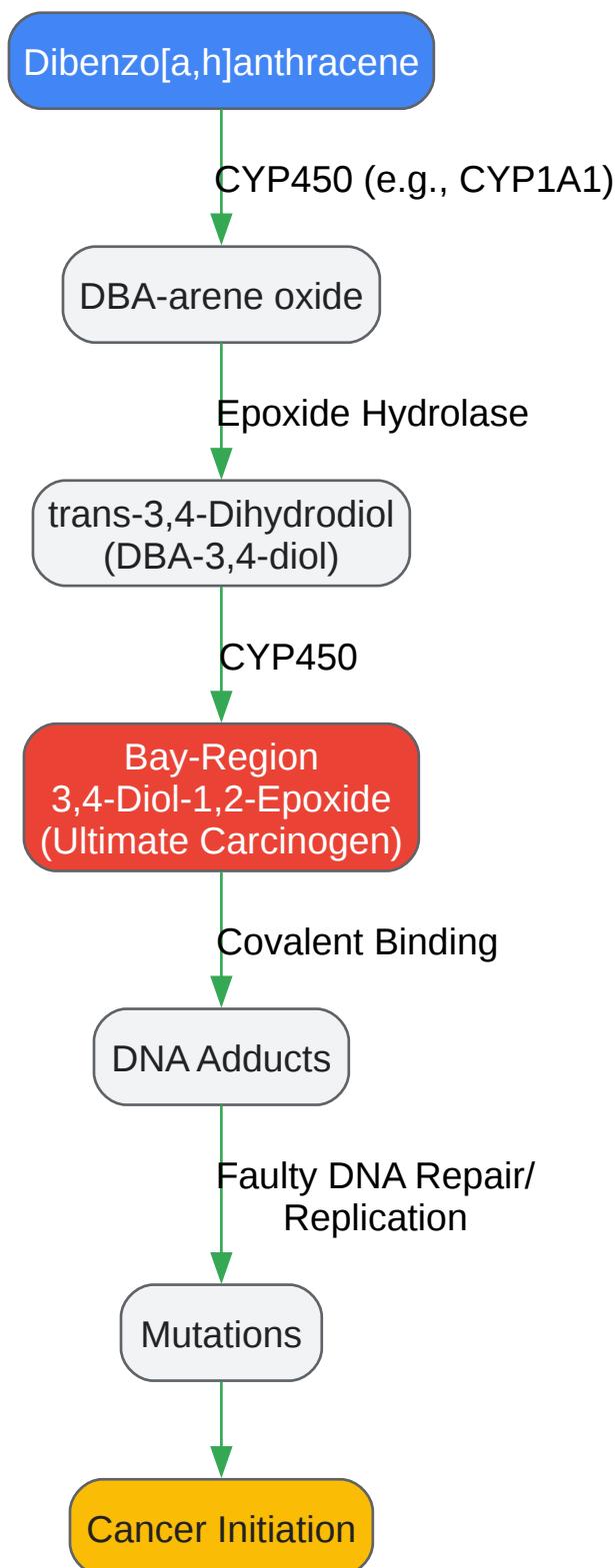
The primary mechanism of Dibenzo[a,h]anthracene carcinogenicity involves its metabolic conversion to a highly reactive diol-epoxide that covalently binds to DNA, forming adducts that can lead to mutations if not repaired.

- Phase I Metabolism: Cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, oxidize Dibenzo[a,h]anthracene to form various epoxides.[\[7\]](#)[\[8\]](#)
- Hydrolysis: Epoxide hydrolase converts these epoxides to dihydrodiols. The formation of trans-3,4-dihydroxy-3,4-dihydrodibenzo[a,h]anthracene (DBA-3,4-diol) is the critical step.[\[9\]](#)[\[10\]](#)
- Second Epoxidation: The DBA-3,4-diol is further epoxidized by CYP enzymes at the 1,2-position, forming a "bay-region" diol-epoxide: dibenzo[a,h]anthracene-3,4-diol-1,2-epoxide.[\[10\]](#) This is the putative ultimate carcinogenic metabolite.
- DNA Adduct Formation: This highly reactive diol-epoxide readily attacks nucleophilic sites on DNA, primarily the N2 position of guanine, forming stable bulky adducts. These adducts can distort the DNA helix, leading to errors during replication and initiating cancer.[\[3\]](#)

Dibenzo[a,h]anthracene has tested positive in a wide array of short-term assays for genotoxicity:

- Bacterial Mutagenicity: Mutagenic in *Salmonella typhimurium* (Ames test) in the presence of metabolic activation (S9 mix).[\[2\]](#)[\[3\]](#)
- Mammalian Cell Mutagenicity: Induces mutations and sister chromatid exchanges in cultured mammalian cells.[\[2\]](#)[\[3\]](#)
- DNA Damage: Causes DNA damage in bacteria (*E. Coli*, *Bacillus subtilis*) and induces unscheduled DNA synthesis in mammalian cells.[\[3\]](#)

- Cell Transformation: Induces morphological transformation in rodent embryo cells.[3]



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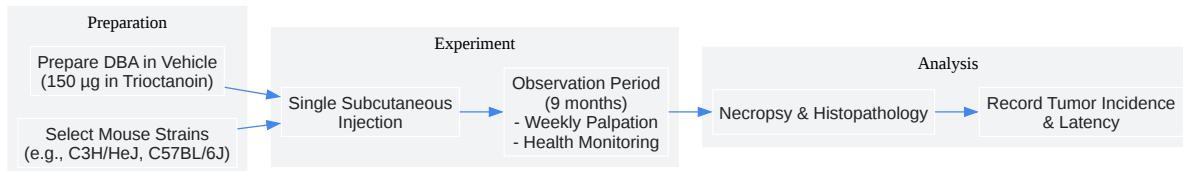
Metabolic activation pathway of Dibenzo[a,h]anthracene.

Key Experimental Protocols

Animal Bioassay: Subcutaneous Carcinogenicity in Mice

This protocol is based on studies evaluating strain sensitivity to Dibenzo[a,h]anthracene-induced tumors.^[5]

- Animals: Age- and sex-matched inbred mice from different strains (e.g., C3H/HeJ, C57BL/6J, AKR/J, DBA/2J), typically 6-8 weeks old.
- Test Substance Preparation: Dibenzo[a,h]anthracene is dissolved in a suitable, non-carcinogenic vehicle (e.g., trioctanoin or corn oil) to the desired concentration (e.g., 1.5 mg/mL for a 150 µg dose in 0.1 mL).
- Administration: A single dose (e.g., 150 µg) is administered via subcutaneous (s.c.) injection into the interscapular region.
- Observation: Animals are housed under standard conditions and monitored for up to 9 months. This includes weekly palpation of the injection site to detect tumor formation. Animal weight and health are monitored regularly.
- Endpoint: The primary endpoint is the incidence of tumors (typically sarcomas) at the injection site. Time to tumor onset (latency period) is also recorded.
- Pathology: At termination, all animals are subjected to a full necropsy. Tumors and major organs are preserved, and tissues are histopathologically examined to confirm tumor type and malignancy.



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Workflow for a subcutaneous carcinogenicity bioassay.

Genotoxicity Assay: *Salmonella typhimurium* Reverse Mutation Assay (Ames Test)

This protocol is a standard method for assessing the mutagenic potential of a chemical.[\[11\]](#)[\[12\]](#)

- **Bacterial Strains:** Several histidine-requiring (his- auxotroph) strains of *Salmonella typhimurium* are used (e.g., TA98, TA100) to detect different types of mutations (frameshift and base-pair substitution).
- **Metabolic Activation (S9 Mix):** Since Dibenzo[a,h]anthracene is a pro-mutagen, the assay is run with and without an exogenous metabolic activation system. The S9 fraction, a supernatant from homogenized rat liver centrifuged at 9000g, is used. It contains CYP enzymes and cofactors (e.g., NADP+, G6P) necessary to metabolize the test chemical.
- **Procedure (Plate Incorporation Method):**
 - a. To a tube of molten top agar (at 45°C), add the bacterial culture, the test chemical (dissolved in a solvent like DMSO) at various concentrations, and either the S9 mix or a buffer (for the non-activation control).
 - b. The mixture is vortexed briefly and poured onto a minimal glucose agar plate (lacking histidine).
 - c. Plates are inverted and incubated at 37°C for 48-72 hours.
- **Endpoint:** Only bacteria that mutate back (revert) to a histidine-producing state (his+) can form colonies. The number of revertant colonies is counted.

- Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate seen in the negative (solvent) control.

Summary and Conclusion

The IARC classification of Dibenzo[a,h]anthracene as a Group 2A "probable human carcinogen" is firmly supported by extensive and consistent evidence. While direct human data is lacking, the compound's potent carcinogenicity across multiple animal species and routes of exposure provides a strong basis for concern. Furthermore, the well-elucidated mechanism of action—metabolic activation to a bay-region diol-epoxide that forms mutagenic DNA adducts—is a classic pathway for many powerful PAH carcinogens. This mechanistic understanding, combined with positive results in a battery of genotoxicity assays, provides biological plausibility and fulfills the criteria for the Group 2A classification. For professionals in research and drug development, Dibenzo[a,h]anthracene serves as a model potent PAH carcinogen, and its handling requires stringent safety precautions to minimize exposure.

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